(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methyl group.
Méthodes De Préparation
The synthesis of (4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid typically involves the following steps:
Analyse Des Réactions Chimiques
(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid undergoes several types of chemical reactions:
Applications De Recherche Scientifique
(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Boronic acids are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are of interest in cancer therapy.
Material Science: The compound can be used in the development of advanced materials, including polymers and sensors.
Mécanisme D'action
The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.
Comparaison Avec Des Composés Similaires
(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid can be compared with other boronic acids such as:
Phenylboronic Acid: Lacks the Boc-protected amino group and methyl substitution, making it less versatile in certain synthetic applications.
4-(tert-Butoxycarbonylaminomethyl)phenylboronic Acid: Similar in structure but with an aminomethyl group instead of a methyl group, which can affect its reactivity and applications.
This compound’s unique combination of functional groups makes it a valuable reagent in organic synthesis and various scientific research fields.
Activité Biologique
(4-((tert-Butoxycarbonyl)amino)-3-methylphenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, positions it as a valuable compound in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for drug design.
Chemical Characteristics
- Molecular Formula : C₁₂H₁₈BNO₄
- Molecular Weight : Approximately 251.09 g/mol
- Structural Features : The presence of both aromatic and aliphatic components enhances its chemical versatility.
Mechanisms of Biological Activity
Boronic acids, including this compound, are known to interact with various biological targets through several mechanisms:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors of serine proteases, which are critical in various physiological processes. For example, studies have shown that certain boronic acid derivatives exhibit selective inhibition against proteases like thrombin and trypsin, indicating their potential as therapeutic agents against diseases involving these enzymes .
- Binding Affinity : The binding affinity of boronic acids to specific targets is influenced by their structural modifications. Research indicates that variations in substituents can significantly impact their inhibitory potency against target enzymes, such as phosphopantetheinyl transferase in Mycobacterium tuberculosis .
- Pharmacophore Development : The compound's structure allows it to be utilized as a pharmacophore in drug design. Its ability to form stable complexes with biomolecules makes it a candidate for developing inhibitors targeting critical pathways in diseases like cancer and infectious diseases.
Biological Activity Data
The biological activity of this compound has been assessed through various studies focusing on its interaction with different biological systems. Below is a summary of key findings:
Case Studies
- Inhibition of SARS-CoV-2 Proteases : Research has highlighted the role of boronic acids in inhibiting viral proteases involved in the replication of SARS-CoV-2. Compounds similar to this compound were evaluated for their ability to inhibit these targets effectively, showcasing their potential in antiviral drug development .
- Antimalarial Activity : A study focused on peptidic boronic acids demonstrated significant inhibitory effects against Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), an essential enzyme for parasite egress. The structural modifications of these compounds were crucial for enhancing selectivity and potency .
- Tuberculosis Treatment : Investigations into the inhibition of phosphopantetheinyl transferase revealed that certain boronic acid derivatives could effectively target this enzyme, which plays a vital role in the virulence of Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies indicated that para-substituted aromatic rings significantly enhance the potency of these inhibitors .
Propriétés
IUPAC Name |
[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO4/c1-8-7-9(13(16)17)5-6-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXSZDRIBZXOOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.